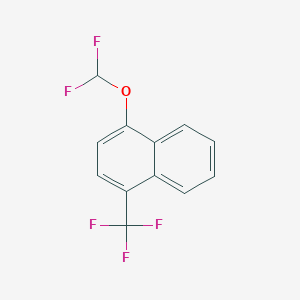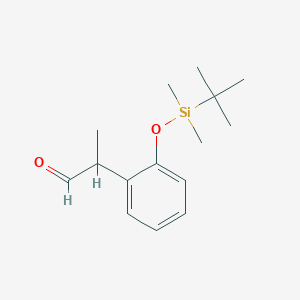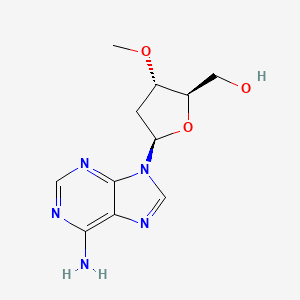
2-(furan-2-ylmethylsulfanyl)-1H-quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Furan-2-ylmethylsulfanyl)-1H-chinazolin-4-on ist eine organische Verbindung, die einen Chinazolinon-Kern aufweist, der mit einer Furan-2-ylmethylsulfanyl-Gruppe substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(Furan-2-ylmethylsulfanyl)-1H-chinazolin-4-on beinhaltet typischerweise die Reaktion von 2-Mercaptochinazolin-4-on mit Furan-2-ylmethylhalogeniden unter basischen Bedingungen. Die Reaktion wird üblicherweise in Gegenwart einer Base wie Kaliumcarbonat in einem polaren aprotischen Lösungsmittel wie Dimethylformamid (DMF) bei erhöhten Temperaturen durchgeführt.
Industrielle Produktionsverfahren
Obwohl spezifische industrielle Produktionsverfahren für 2-(Furan-2-ylmethylsulfanyl)-1H-chinazolin-4-on nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung der Laborsynthese umfassen. Dies würde die Optimierung der Reaktionsbedingungen zur Maximierung der Ausbeute und Reinheit sowie die Implementierung effizienter Reinigungstechniken wie Umkristallisation oder Chromatographie umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(Furan-2-ylmethylsulfanyl)-1H-chinazolin-4-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Das Schwefelatom in der Furan-2-ylmethylsulfanyl-Gruppe kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Der Chinazolinon-Kern kann unter bestimmten Bedingungen reduziert werden, um Dihydrochinazolinone zu ergeben.
Substitution: Der Furanring kann an elektrophilen aromatischen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid oder m-Chlorperbenzoesäure (m-CPBA).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) können verwendet werden.
Substitution: Elektrophile aromatische Substitution kann durch Reagenzien wie Brom oder Salpetersäure erleichtert werden.
Hauptprodukte
Oxidation: Sulfoxide und Sulfone.
Reduktion: Dihydrochinazolinone.
Substitution: Halogenierte oder nitrierte Derivate des Furanrings.
Wissenschaftliche Forschungsanwendungen
Chemie: Als Baustein für die Synthese komplexerer Moleküle.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Als potenzieller Therapeutikum aufgrund seiner einzigartigen strukturellen Merkmale erforscht.
Industrie: Potenzieller Einsatz bei der Entwicklung neuer Materialien oder als Katalysator in chemischen Reaktionen.
Wirkmechanismus
Der Wirkmechanismus von 2-(Furan-2-ylmethylsulfanyl)-1H-chinazolin-4-on ist nicht vollständig geklärt, aber es wird angenommen, dass er mit spezifischen molekularen Zielstrukturen und Signalwegen interagiert. Der Chinazolinon-Kern kann mit Enzymen oder Rezeptoren interagieren, während die Furan-2-ylmethylsulfanyl-Gruppe die Bindungsaffinität oder Spezifität verbessern könnte.
Wirkmechanismus
The mechanism of action of 2-(furan-2-ylmethylsulfanyl)-1H-quinazolin-4-one is not fully understood, but it is believed to interact with specific molecular targets and pathways. The quinazolinone core may interact with enzymes or receptors, while the furan-2-ylmethylsulfanyl group could enhance binding affinity or specificity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-(Furan-2-ylmethylthio)-1H-chinazolin-4-on
- 2-(Furan-2-ylmethylsulfinyl)-1H-chinazolin-4-on
- 2-(Furan-2-ylmethylsulfonyl)-1H-chinazolin-4-on
Einzigartigkeit
2-(Furan-2-ylmethylsulfanyl)-1H-chinazolin-4-on ist aufgrund des Vorhandenseins der Furan-2-ylmethylsulfanyl-Gruppe einzigartig, die im Vergleich zu ihren Analoga unterschiedliche chemische und biologische Eigenschaften verleihen kann. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für weitere Forschung und Entwicklung in verschiedenen wissenschaftlichen Bereichen.
Eigenschaften
CAS-Nummer |
6956-58-7 |
|---|---|
Molekularformel |
C13H10N2O2S |
Molekulargewicht |
258.30 g/mol |
IUPAC-Name |
2-(furan-2-ylmethylsulfanyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C13H10N2O2S/c16-12-10-5-1-2-6-11(10)14-13(15-12)18-8-9-4-3-7-17-9/h1-7H,8H2,(H,14,15,16) |
InChI-Schlüssel |
BSPGCQVVPJGDEZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)SCC3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Oxoethyl 2H-benzo[h]chromene-4-carboxylate](/img/structure/B11853534.png)




![Ethyl 3-phenylimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B11853554.png)




